1,1,3,5,6-Pentachlorononafluorohexane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is primarily produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
1,1,3,5,6-Pentachlorononafluorohexane can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine and fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles and oxidizing or reducing agents. Specific conditions depend on the desired reaction and product .
Major Products Formed
Scientific Research Applications
1,1,3,5,6-Pentachlorononafluorohexane is used in various scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,3,4,5-Hexachlorononafluorohexane
- 1,1,3,4,5,6-Hexachlorononafluorohexane
- 1,1,2,3,4,5,6-Heptachlorononafluorohexane
Uniqueness
1,1,3,5,6-Pentachlorononafluorohexane is unique due to its specific arrangement of chlorine and fluorine atoms, which can influence its reactivity and applications in research .
Properties
IUPAC Name |
1,1,3,5,6-pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl5F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAVTWDOWVBESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CFCl2(CF2CFCl)2CF2Cl, C6Cl5F9 | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334368 | |
Record name | 1,1,3,5,6-Pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-26-6 | |
Record name | 1,1,3,5,6-Pentachloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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